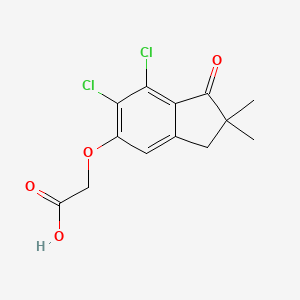

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- is a chemical compound known for its unique structure and properties It is a derivative of acetic acid and contains a dichloro-substituted indanyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- typically involves the reaction of 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of an ester linkage between the acetic acid and the indanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

化学反応の分析

Types of Reactions

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

科学的研究の応用

The compound Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-, also known as [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid or IAA-94, has various synonyms and identifiers .

Chemical Structure and Identifiers:

- IUPAC Name: 2-[(6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

- Molecular Formula: C17H18Cl2O4

- Molecular Weight: 357.2 g/mol

- PubChem CID: 3667

- InChI: InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)

- InChIKey: RNOJGTHBMJBOSP-UHFFFAOYSA-N

- SMILES: CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Synonyms and Trade Names:

The compound is also known by several other names, including:

Applications and Research:

While specific detailed case studies and comprehensive data tables for "Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-" were not found in the search results, the broader research indicates potential applications in several scientific areas:

- Pharmaceutical Research: The presence of related compounds like (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, which can be used as an intermediate in the synthesis of various compounds, suggests that Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- might find use in similar synthetic applications .

- Study of Complex Mixtures: Research on pharmaceutical mixtures in wastewater effluents indicates the importance of understanding the impact of such compounds on biological systems, suggesting a potential area for further study of Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- .

- Chemical Building Block: Acetic acid derivatives are used as starting points for creating various compounds with applications such as rubber accelerators .

- Hazard Assessment: Information on the hazard properties of related compounds is available .

Safety and Hazard Information:

Based on the provided search result, the compound may have certain hazard classifications :

作用機序

The mechanism of action of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

類似化合物との比較

Similar Compounds

6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy acetic acid: A related compound with similar structural features but different substituents.

2,6-Dichlorophenyl oxoacetic acid: Another compound with dichloro substitution but a different core structure.

Uniqueness

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- is unique due to its specific substitution pattern and the presence of the indanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- (commonly referred to as MK-196), is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12Cl2O4

- Molecular Weight : 303.13 g/mol

- CAS Number : 53107-41-8

- Solubility : Soluble in DMSO (>20 mg/mL) and ethanol (20 mg/mL) but insoluble in dilute aqueous acid .

MK-196 functions primarily as a uricosuric agent, promoting the excretion of uric acid from the body. Its mechanism involves the inhibition of renal tubular reabsorption of uric acid, thereby increasing its elimination through urine. This property makes it potentially useful in treating conditions such as gout and hyperuricemia.

Pharmacokinetics

Research indicates that MK-196 is well absorbed in various animal models (rats, dogs, monkeys) with minimal metabolism observed. Peak plasma concentrations occur between 0.5 to 2 hours post-administration. The compound exhibits a long terminal half-life in dogs (approximately 68 hours) and monkeys (approximately 105 hours), suggesting prolonged biological activity .

Toxicity Studies

Toxicological assessments have shown that while MK-196 is generally well-tolerated at lower doses, higher doses can lead to adverse effects. In studies involving chronic administration to dogs, no significant changes in plasma profiles were observed; however, repeated dosing in monkeys resulted in fluctuating plasma levels possibly due to metabolic alterations .

Case Studies

- Study on Uricosuric Effects :

- Toxicity Assessment :

Comparative Analysis

| Property | MK-196 | Other Uricosuric Agents |

|---|---|---|

| Molecular Weight | 303.13 g/mol | Varies |

| Absorption | High | Moderate to High |

| Half-Life | 68 hrs (dog), 105 hrs (monkey) | Varies |

| Toxicity | Low at therapeutic doses | Varies |

| Mechanism | Inhibits uric acid reabsorption | Inhibits renal tubular reabsorption |

特性

CAS番号 |

53107-41-8 |

|---|---|

分子式 |

C13H12Cl2O4 |

分子量 |

303.13 g/mol |

IUPAC名 |

2-[(6,7-dichloro-2,2-dimethyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |

InChI |

InChI=1S/C13H12Cl2O4/c1-13(2)4-6-3-7(19-5-8(16)17)10(14)11(15)9(6)12(13)18/h3H,4-5H2,1-2H3,(H,16,17) |

InChIキー |

MGJRWQJNPCGVRH-UHFFFAOYSA-N |

正規SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。